molecular formula C19H21N3O3S2 B14097823 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B14097823
M. Wt: 403.5 g/mol
InChI Key: ZCOZUGVTVZZOMO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with a thiophene ring, substituted at position 3 with a 2-methylpropyl (isobutyl) group.

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C19H21N3O3S2/c1-12(2)10-22-18(24)17-15(7-8-27-17)21(19(22)25)11-16(23)20-13-5-4-6-14(9-13)26-3/h4-9,12H,10-11H2,1-3H3,(H,20,23)

InChI Key

ZCOZUGVTVZZOMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers .

Scientific Research Applications

2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound Thieno[3,2-d]pyrimidine Isobutyl, 3-(methylsulfanyl)phenyl Not reported Not reported N/A
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Pyrimidin-2-yl thioether Dichlorophenyl, methyl 344.21 230
N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide () Cyclopenta-thienopyrimidine Cyclopenta ring, phenoxy 326.0 197–198
DMSO-solvated pyrido[4,3-d]pyrimidine () Pyrido[4,3-d]pyrimidine Cyclopropyl, fluoro-iodophenyl 693.53 (solvate) Not reported
Chromenone-pyrazolo[3,4-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, dimethylamino 571.2 302–304

Key Comparisons

Core Heterocyclic Systems

  • Pyrimidin-2-yl thioether () : Simpler pyrimidine core with a thioether linker; dichlorophenyl substituents increase lipophilicity and steric bulk compared to the target compound’s methylsulfanyl group .
  • Cyclopenta-thienopyrimidine (): The fused cyclopentane ring increases molecular rigidity and may alter solubility due to reduced planarity .

Substituent Effects

  • Target Compound’s 3-(Methylsulfanyl)phenyl Group : The methylsulfanyl (SCH3) group provides moderate hydrophobicity and metabolic stability via sulfur’s resistance to oxidation, contrasting with ’s dichlorophenyl (electron-withdrawing) and ’s fluoro-isopropoxy groups (polar, hydrogen-bonding) .
  • Isobutyl vs.

Physicochemical Properties

  • ’s exceptionally high melting point (302–304°C) correlates with its large, planar chromenone-pyrazolo core .
  • Molecular Weight : The target compound likely has a molecular weight between 400–500 g/mol (estimated), lower than ’s solvated form (693.53 g/mol), which may face challenges in permeability .

Research Implications

  • Solubility: The DMSO-solvated compound in highlights formulation challenges, whereas the target compound’s methylsulfanyl group may improve solubility in non-polar solvents .
  • Bioactivity Trends: Pyrimidine derivatives with electron-withdrawing groups (e.g., dichloro in ) often exhibit enhanced enzyme inhibition, while bulky substituents (e.g., chromenone in ) may improve target affinity but reduce solubility .

Biological Activity

The compound 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule characterized by a thieno[3,2-d]pyrimidine core. This structure is associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C19H21N3O3S
  • Molecular Weight : 371.46 g/mol
  • IUPAC Name : 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to function as an inhibitor of certain enzymes and receptors involved in critical cellular pathways. The exact mechanism remains under investigation but may involve:

  • Enzyme Inhibition : Targeting enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial in nucleotide synthesis and cellular proliferation.
  • Receptor Interaction : Modulating receptor activity that influences various physiological responses.

Biological Activities

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit a range of biological activities:

Activity TypeDescription
Antitumor EffectsInhibitory effects on cancer cell lines have been observed in vitro.
Antimicrobial ActivityPotential activity against various bacterial strains has been reported.
Anti-inflammatoryThe compound may exhibit anti-inflammatory properties through modulation of cytokine production.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Antitumor Activity :
    • A study demonstrated that compounds structurally related to thieno[3,2-d]pyrimidines showed significant cytotoxicity against breast and lung cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties :
    • In vitro tests indicated that the compound exhibits activity against Gram-positive bacteria, suggesting its potential as a lead structure for antibiotic development .
  • Enzyme Inhibition Studies :
    • Binding affinity assays revealed that the compound effectively inhibits target enzymes involved in nucleic acid synthesis, which could be leveraged for developing new anticancer agents .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

  • Case Study 1 : A preclinical trial evaluated the antitumor effects of related thieno[3,2-d]pyrimidines on human cancer xenografts in mice. Results showed significant tumor reduction compared to controls .
  • Case Study 2 : A pharmacokinetic study assessed the absorption and metabolism of the compound in animal models, providing insights into its bioavailability and therapeutic window .

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